![molecular formula C29H29N3O5S2 B2862302 (Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-83-0](/img/structure/B2862302.png)
(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The compound would likely exhibit resonance stabilization, particularly in the allylic and benzylic positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the allylic and benzylic positions . The exact reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an allyl group could confer stability due to resonance .Scientific Research Applications
Synthesis and Anticancer Activity
The compound, due to its structural relation to benzothiazole derivatives, is of interest for its potential in synthesizing new heterocycles with significant biological activities. A related compound, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was used as a precursor for synthesizing new heterocycles that showed potent anticancer activity against the colon HCT-116 human cancer cell line. This suggests that derivatives of benzothiazoles, including the mentioned compound, could be valuable in the development of new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Biological Activities of Penicillanic Acid Derivatives
Another area of interest involves the synthesis of heterofunctionalized penicillanic acid derivatives, which, while structurally distinct, share the thematic relevance of exploring the bioactivity of complex organic molecules. These derivatives have been investigated for their antimicrobial, antiurease, anti-β-lactamase, and antilipase activities. This underscores the broader relevance of studying such compounds for their potential applications in addressing various microbial and enzymatic resistance mechanisms (Demirci et al., 2014).
Enantioselective Intermolecular C-H Functionalization
The enantioselective intermolecular sp(3) C-H functionalization using rhodium-catalyzed reactions represents a significant application in the field of organic synthesis. Such methodologies could potentially be applied to the functionalization of similar compounds, thereby offering new pathways for the synthesis of enantioenriched molecules with complex structures. This process demonstrates the versatility of using N-sulfonyltriazoles for effective C-H functionalization, which could be relevant for modifying the core structure of the compound for various scientific applications (Kubiak et al., 2016).
properties
IUPAC Name |
ethyl 2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S2/c1-4-18-32-25-17-14-23(28(34)37-6-3)19-26(25)38-29(32)30-27(33)22-12-15-24(16-13-22)39(35,36)31(5-2)20-21-10-8-7-9-11-21/h4,7-17,19H,1,5-6,18,20H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFWTPLLFUFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OCC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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